Cas no 32082-16-9 (1-methyl-3-methylidenecyclobutane-1-carbonitrile)

1-methyl-3-methylidenecyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarbonitrile, 1-methyl-3-methylene-
- 1-Methyl-3-methylenecyclobutanecarbonitrile
- 1-methyl-3-methylidenecyclobutane-1-carbonitrile
- PB22287
- 32082-16-9
- DTXSID50634233
- AKOS024436716
- 1-methyl-3-methylidenecyclobutanecarbonitrile
- SY217378
- DA-29200
- MFCD09866474
- SCHEMBL872168
- EN300-307114
- BWFQEOQVRYWZSG-UHFFFAOYSA-N
- AS-42218
- CS-0057716
-
- MDL: MFCD09866474
- インチ: InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3
- InChIKey: BWFQEOQVRYWZSG-UHFFFAOYSA-N
- ほほえんだ: CC1(CC(=C)C1)C#N
計算された属性
- せいみつぶんしりょう: 107.07357
- どういたいしつりょう: 107.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 23.79
1-methyl-3-methylidenecyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB489982-1 g |
1-Methyl-3-methylenecyclobutanecarbonitrile; . |
32082-16-9 | 1g |
€454.40 | 2023-06-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128356-5g |
1-Methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 98+% | 5g |
¥7327.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128356-10g |
1-Methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 98+% | 10g |
¥12216.00 | 2024-08-02 | |
Enamine | EN300-307114-5.0g |
1-methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 95% | 5.0g |
$727.0 | 2023-02-25 | |
eNovation Chemicals LLC | D630482-25G |
1-methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 97% | 25g |
$2405 | 2024-07-21 | |
abcr | AB489982-5 g |
1-Methyl-3-methylenecyclobutanecarbonitrile; . |
32082-16-9 | 5g |
€1278.90 | 2023-06-15 | ||
Chemenu | CM316005-1g |
1-Methyl-3-methylenecyclobutanecarbonitrile |
32082-16-9 | 95% | 1g |
$729 | 2021-06-15 | |
eNovation Chemicals LLC | D630482-5G |
1-methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 97% | 5g |
$720 | 2024-07-21 | |
eNovation Chemicals LLC | D630482-10G |
1-methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 97% | 10g |
$1205 | 2024-07-21 | |
Enamine | EN300-307114-0.05g |
1-methyl-3-methylidenecyclobutane-1-carbonitrile |
32082-16-9 | 95% | 0.05g |
$57.0 | 2023-02-25 |
1-methyl-3-methylidenecyclobutane-1-carbonitrile 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
1-methyl-3-methylidenecyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-methyl-3-methylidenecyclobutane-1-carbonitrile (CAS No. 32082-16-9)
1-methyl-3-methylidenecyclobutane-1-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 32082-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the cyclobutane family, characterized by its cyclic structure with four carbon atoms, and it features a nitrile functional group as well as methylidene substituents. The unique structural motifs of this molecule make it a valuable scaffold for the development of novel bioactive molecules and advanced materials.
The nitrile group in 1-methyl-3-methylidenecyclobutane-1-carbonitrile plays a crucial role in its chemical reactivity and biological activity. Nitriles are known for their ability to participate in various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and condensation reactions, which are pivotal in synthetic organic chemistry. The presence of the nitrile moiety also influences the electronic properties of the molecule, making it a potential candidate for applications in electronic materials and sensors.
The methylidene group at the 3-position of the cyclobutane ring introduces rigidity and steric hindrance, which can modulate the interactions of this compound with biological targets. This structural feature is particularly important in drug design, where precise control over molecular interactions can enhance binding affinity and selectivity. The combination of these structural elements makes 1-methyl-3-methylidenecyclobutane-1-carbonitrile a versatile building block for medicinal chemists.
In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in pharmaceuticals and agrochemicals. The cyclobutane ring is a common motif in natural products and bioactive molecules, often contributing to their biological activity. For instance, certain cyclobutane-containing compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives like 1-methyl-3-methylidenecyclobutane-1-carbonitrile allows researchers to explore new chemical space and discover novel therapeutic agents.
The synthesis of 1-methyl-3-methylidenecyclobutane-1-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. One common approach involves the cycloaddition of carbonyl compounds with alkynes, followed by functional group transformations to introduce the nitrile group. Recent advances in catalytic methods have improved the efficiency of these reactions, making it possible to produce complex cyclic compounds more readily.
From a computational chemistry perspective, 1-methyl-3-methylidenecyclobutane-1-carbonitrile has been studied using density functional theory (DFT) to understand its electronic structure and reactivity. These studies have provided insights into the optimal conditions for its synthesis and transformation into other valuable compounds. Additionally, molecular modeling techniques have been employed to predict how this molecule might interact with biological targets, aiding in the design of more effective drugs.
The pharmacological potential of 1-methyl-3-methylidenecyclobutane-1-carbonitrile has not been extensively explored yet, but preliminary studies suggest that it may have interesting biological activities. For example, its structural similarity to known bioactive molecules makes it a promising candidate for further investigation in drug discovery programs. Researchers are particularly interested in its potential as an intermediate for synthesizing more complex pharmacophores that could target specific disease pathways.
In addition to pharmaceutical applications, 1-methyl-3-methylidenecyclobutane-1-carbonitrile may find utility in materials science. The unique electronic properties of nitrile-containing compounds make them attractive for use in organic semiconductors and optoelectronic devices. By modifying the substituents on the cyclobutane ring, scientists can tailor the properties of this molecule to suit specific material requirements.
The future directions for research on 1-methyl-3-methylidenecyclobutane-1-carbonitrile are numerous and exciting. Further synthetic studies could lead to the development of new derivatives with enhanced properties, while computational investigations might uncover novel reaction pathways. Additionally, collaborative efforts between synthetic chemists and biologists could accelerate the discovery of new therapeutic applications for this compound.
In conclusion, 1-methyl-3-methylidenecyclobutane-1-carbonitrile (CAS No. 32082-16-9) is a structurally interesting compound with significant potential in both pharmaceuticals and materials science. Its unique combination of functional groups and structural motifs makes it a valuable scaffold for further exploration. As research continues to advance our understanding of this molecule, we can expect new applications and innovations to emerge from its study.
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